rac-(1r,4r)-4-methoxycyclohexan-1-ol, trans
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Overview
Description
rac-(1r,4r)-4-Methoxycyclohexan-1-ol, trans is a stereoisomeric compound characterized by its specific spatial arrangement of atoms. This compound is part of the cyclohexanol family, where a methoxy group is attached to the fourth carbon of the cyclohexane ring, and the hydroxyl group is attached to the first carbon. The “trans” designation indicates that the methoxy and hydroxyl groups are on opposite sides of the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1r,4r)-4-methoxycyclohexan-1-ol, trans can be achieved through several methods. One common approach involves the reduction of 4-methoxycyclohexanone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of 4-methoxycyclohexanone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred for large-scale production due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
rac-(1r,4r)-4-Methoxycyclohexan-1-ol, trans undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form cyclohexane derivatives using strong reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in THF.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 4-Methoxycyclohexanone or 4-methoxycyclohexanal.
Reduction: 4-Methoxycyclohexane.
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
Scientific Research Applications
rac-(1r,4r)-4-Methoxycyclohexan-1-ol, trans has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of rac-(1r,4r)-4-methoxycyclohexan-1-ol, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, the hydroxyl group can form hydrogen bonds with active sites of enzymes, while the methoxy group can influence the compound’s overall hydrophobicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-Methoxycyclohexanol, cis: Differing only in the spatial arrangement of the methoxy and hydroxyl groups.
4-Methoxycyclohexanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxycyclohexanone: Contains a hydroxyl group but lacks the methoxy group.
Uniqueness
rac-(1r,4r)-4-Methoxycyclohexan-1-ol, trans is unique due to its specific trans configuration, which can significantly influence its chemical reactivity and biological activity compared to its cis counterpart or other related compounds.
Properties
CAS No. |
22188-03-0 |
---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.2 |
Purity |
95 |
Origin of Product |
United States |
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